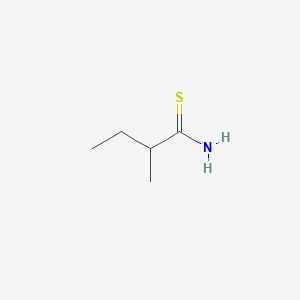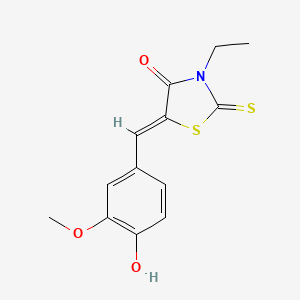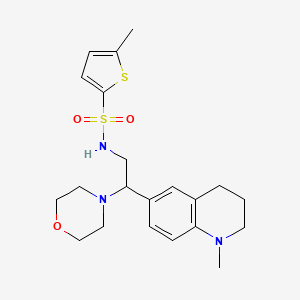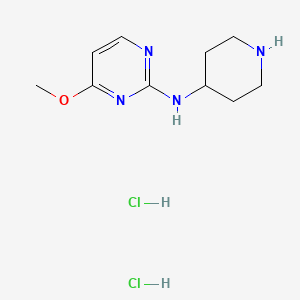![molecular formula C11H10N2O4 B2593314 [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid CAS No. 415679-26-4](/img/structure/B2593314.png)
[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid” is a chemical compound with the CAS Number: 415679-26-4 and a molecular weight of 234.21 . Its IUPAC name is [5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid .
Synthesis Analysis
Oxadiazoles, including the one , are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . In some cases, the synthesis involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic ring system, consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization, nucleophillic alkylation, annulation, desulfurization, and intramolecular rearrangement .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.21 . More specific physical and chemical properties such as melting point, solubility, and stability are not provided in the search results.Scientific Research Applications
Anticancer Applications
Oxadiazole derivatives, including “[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid”, have shown promising results as anticancer agents . In particular, these compounds have been found to be effective against MCF-7 and KB cell lines . The IC50 values observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, respectively .
Antidiabetic Applications
The “[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid” derivatives have been synthesized and evaluated for their antiglycation potential . Some of these compounds showed potent activity, better than the standard drug rutin . These compounds can further be studied to develop lead antidiabetic compounds .
Antibacterial Applications
The synthesized molecules of “[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid” have shown comparable antibacterial results to those of the reference drug, amoxicillin . Moreover, all the compounds have shown mild to potent inhibitory activity against B. subtilis .
Antifungal Applications
The synthetic conjugates of “[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid” have been evaluated against both strains T. harzianum and A. niger . They have shown mild to moderate antifungal activities .
Antioxidant Applications
Oxadiazoles, including “[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid”, have been found to possess antioxidant properties . This property can be beneficial in various therapeutic applications.
Anti-inflammatory Applications
Oxadiazole derivatives have been found to possess anti-inflammatory properties . This makes “[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid” a potential candidate for the development of new anti-inflammatory drugs.
Mechanism of Action
Target of Action
Oxadiazole derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including anticancer , antibacterial , and anti-inflammatory effects .
Mode of Action
It is known that oxadiazole derivatives interact with their targets, leading to changes that result in their therapeutic effects .
Biochemical Pathways
Oxadiazole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Oxadiazole derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, contributing to their therapeutic activities .
properties
IUPAC Name |
2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-5-3-2-4-7(8)11-13-12-9(17-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRUPOMYGQEIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
415679-26-4 |
Source


|
| Record name | 2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)





![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)
![6-Acetyl-2-(4-(phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2593250.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide](/img/structure/B2593251.png)
